5S,6R-DiHETE
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-NSEFZGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82948-87-6 | |
| Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
5S,6R-DiHETE, also known as (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid or 5(S),6®-diHETE, primarily targets leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating various physiological responses, including the contraction of smooth muscles in the ileum.
Mode of Action
This compound interacts with its target, the leukotriene receptors, and can induce contraction in the isolated ileum of guinea pigs. This effect can be inhibited by LTD4 receptor antagonists, indicating that this compound acts as an agonist at these receptors.
Biochemical Pathways
It is known that this compound is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene a4 (lta4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE.
Result of Action
The primary known effect of this compound is the induction of contraction in the isolated ileum of guinea pigs. This suggests that this compound may play a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LTD4 receptor antagonists can inhibit the action of this compound Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially affect the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
5(S),6®-diHETE is recognized by leukotriene receptors, specifically LTD4 receptors. This interaction suggests that 5(S),6®-diHETE plays a role in the regulation of leukotriene-mediated responses. It can induce contractions in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists.
Cellular Effects
The effects of 5(S),6®-diHETE on cells are primarily mediated through its interaction with LTD4 receptors. By binding to these receptors, 5(S),6®-diHETE can influence cell function, including impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5(S),6®-diHETE involves its binding to LTD4 receptors. This binding can induce certain cellular responses, such as contractions in the guinea pig isolated ileum. This suggests that 5(S),6®-diHETE may exert its effects at the molecular level through enzyme activation or inhibition and changes in gene expression.
Dosage Effects in Animal Models
It is known that this compound can induce contractions in the guinea pig isolated ileum, suggesting that it may have dose-dependent effects in animal models.
Metabolic Pathways
5(S),6®-diHETE is a metabolite of arachidonic acid. It is involved in the leukotriene metabolic pathway, where it interacts with LTD4 receptors.
Transport and Distribution
Given its interaction with LTD4 receptors, it is likely that it is transported to sites where these receptors are present.
Subcellular Localization
Given its interaction with LTD4 receptors, it is likely that it is localized to areas of the cell where these receptors are present.
Biological Activity
5S,6R-DiHETE (5S,6R-dihydroxyeicosatrienoic acid) is a biologically active lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various physiological processes, including inflammation and immune responses. This article will delve into the biological activities of this compound, supported by research findings and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its hydroxyl groups at the 5 and 6 positions of the eicosatrienoic acid backbone. It is synthesized from leukotriene A4 (LTA4) via enzymatic conversion by lipoxygenases (LOXs). The specific enzymatic pathways involved in its formation can vary depending on the cell type and environmental conditions.
1. Inflammatory Response Modulation
This compound has been shown to exhibit anti-inflammatory properties. It can modulate the activity of various immune cells, including neutrophils and eosinophils. Research indicates that it may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues .
2. Platelet Activation
Studies have demonstrated that this compound can influence platelet aggregation. In vitro experiments revealed that this compound enhances platelet aggregation in response to collagen stimulation. This activity suggests a potential role in hemostasis and thrombosis .
3. Vascular Effects
The compound also exhibits vasodilatory effects, contributing to the regulation of blood flow and vascular tone. It may act on endothelial cells to promote relaxation and reduce vascular resistance .
Table 1: Summary of Biological Activities of this compound
Research Insights
A study conducted by researchers at the University of Michigan investigated the biosynthetic pathways leading to the generation of this compound from LTA4. The findings revealed that this compound is not only an intermediate but also an active participant in downstream signaling pathways affecting leukocyte function and vascular responses .
Another study highlighted the comparative biological activities of synthetic derivatives of diHETE, indicating that this compound possesses LTD4-like activity when produced in significant amounts, suggesting its potential role in mediating allergic responses .
Scientific Research Applications
Inflammation and Immune Response
Role in Leukotriene Metabolism:
5S,6R-DiHETE is a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) and plays a significant role in modulating inflammation. Studies have shown that it can reduce the formation of pro-inflammatory leukotrienes such as LTB4 and 5-HETE in activated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action:
The compound acts by interacting with leukotriene receptors, particularly the LTD4 receptor. This interaction can lead to various cellular responses, including contraction of smooth muscle tissues, as evidenced by its ability to induce contraction in isolated guinea pig ileum with an EC50 of 1.3 μM .
Neuroprotection
Potential Neuroprotective Effects:
Research has indicated that this compound may have neuroprotective properties. It has been shown to influence neuronal signaling pathways that are critical for maintaining neuronal health and function. The compound's ability to modulate inflammatory responses in the central nervous system suggests a potential application in neurodegenerative diseases where inflammation plays a key role .
Cardiovascular Health
Impact on Vascular Function:
this compound has been implicated in regulating vascular tone and endothelial function. Its role in mediating the effects of arachidonic acid derivatives on vascular smooth muscle contraction indicates that it may contribute to cardiovascular health by influencing blood flow and pressure .
Cancer Research
Influence on Tumor Microenvironment:
Emerging studies suggest that this compound may affect tumor progression and metastasis through its interactions with immune cells within the tumor microenvironment. By modulating inflammatory pathways, it could potentially alter the behavior of cancer cells and their interaction with surrounding tissues .
Therapeutic Applications
Drug Development:
Given its biological activities, this compound is being explored as a lead compound for developing new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory pathways while promoting the resolution of inflammation makes it a promising candidate for treating chronic inflammatory diseases .
Comprehensive Data Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Inflammation | Modulates leukotriene synthesis | Reduces inflammatory responses |
| Neuroprotection | Influences neuronal signaling pathways | Protects against neurodegeneration |
| Cardiovascular Health | Regulates vascular tone | Improves endothelial function |
| Cancer Research | Alters tumor microenvironment | Potentially inhibits metastasis |
| Therapeutic Applications | Lead compound for anti-inflammatory drug development | Treats chronic inflammatory diseases |
Case Studies
- Inflammation Modulation in Macrophages:
- Neuroprotective Effects:
- Cardiovascular Studies:
Comparison with Similar Compounds
Metabolic and Chromatographic Differentiation
Conclusion this compound is distinguished from other diHETEs by its stereochemistry, receptor specificity, and role in both pro-inflammatory (LTD4-like) and pro-resolving (LXA4 precursor) pathways. Its comparison with analogs highlights the critical influence of hydroxyl group positioning on biological activity and metabolic fate. Further studies are needed to elucidate the roles of undercharacterized isomers like 5S,11R-DiHETE in inflammation resolution.
Preparation Methods
Epoxidation-Hydrolysis of Arachidonic Acid Derivatives
A foundational approach involves the epoxidation of arachidonic acid (AA) precursors followed by acid-catalyzed hydrolysis to introduce vicinal diols. For 5S,6R-DiHETE, the 5,6-epoxy-eicosatetraenoic acid intermediate is generated using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions. Stereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis, with Sharpless epoxidation conditions providing moderate enantiomeric excess (ee) for the 5S,6R configuration. Subsequent hydrolysis with aqueous acetic acid yields the diol, though competing ring-opening pathways necessitate careful pH control to minimize byproducts.
Enzymatic Conversion from Leukotriene A4 (LTA4)
This compound is biosynthesized in vivo via enzymatic hydrolysis of LTA4 by epoxide hydrolases. In vitro, recombinant human soluble epoxide hydrolase (sEH) converts LTA4 to a mixture of diastereomers, with this compound predominating (≈60% yield). This method leverages the enzyme’s inherent stereoselectivity but requires purification via reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target isomer.
Stereoselective Synthesis Using Chiral Catalysts
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation reaction, employing osmium tetroxide and chiral ligands (e.g., (DHQD)2PHAL), installs the 5S,6R diol configuration directly from a 7,9,11,14-eicosatetraenoic acid precursor. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Ligand | (DHQD)2PHAL | 65 | 88 |
| Solvent | tert-Butanol/H2O (1:1) | ||
| Temperature | 0°C |
This method avoids epoxide intermediates but demands stringent exclusion of oxygen to prevent peroxide formation.
Chiral Pool Synthesis from 5S-HETE
5S-Hydroxyeicosatetraenoic acid (5S-HETE), obtained via soybean lipoxygenase oxidation of AA, serves as a chiral starting material. Epoxidation at C6-C7 using VO(acac)2 and tert-butyl hydroperoxide (TBHP) yields a 6R,7S-epoxide, which undergoes acid hydrolysis to this compound. The reaction’s regioselectivity is enhanced by steric hindrance from the 5S-hydroxyl group, favoring epoxidation at the Δ6 position.
Purification and Analytical Characterization
Chromatographic Resolution of Diastereomers
Crude synthetic mixtures contain four 5,6-DiHETE diastereomers, necessitating RP-HPLC with a C18 column (250 × 4.6 mm, 5 μm) and isocratic elution (acetonitrile/water/acetic acid, 55:45:0.01, v/v) for resolution. Retention times under these conditions are:
| Diastereomer | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| This compound | 18.2 | 34 |
| 5R,6S-DiHETE | 19.8 | 29 |
| 5S,6S-DiHETE | 22.1 | 21 |
| 5R,6R-DiHETE | 23.5 | 16 |
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
-
1H NMR (CD3OD) : δ 5.58 (m, H7), 5.41 (m, H9), 5.33 (m, H11), 5.28 (m, H14), 4.12 (dd, J = 8.6, 4.1 Hz, H5), 3.96 (dt, J = 6.9, 3.8 Hz, H6).
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epoxidation-Hydrolysis | 45 | 85 | Moderate |
| Enzymatic (sEH) | 60 | 92 | Low |
| Asymmetric Dihydroxylation | 65 | 89 | High |
Enzymatic routes offer superior stereocontrol but face scalability challenges due to enzyme cost and stability. Chemical methods, while scalable, require extensive purification to achieve >90% diastereomeric excess.
Applications in Receptor Binding Studies
This compound exhibits selective agonism at the leukotriene D4 (LTD4) receptor, with 50% effective concentration (EC50) values of 0.8 μM in guinea pig ileum contraction assays. Competitive binding studies using [3H]LTD4 show Ki values of 1.2 μM, confirming its role as a partial LTD4 receptor agonist .
Q & A
Basic: What analytical methods are most reliable for structural identification of 5S,6R-DiHETE?
Answer:
The stereochemical configuration of this compound can be confirmed using reverse-phase HPLC combined with UV-Vis spectroscopy and tandem mass spectrometry (MS/MS). For example, h15-LOX-2 enzymatic conversion of this compound to Lipoxin A₄ was validated via a TIC chromatogram (retention time: 3.9 min) with λmax at 302 nm, matching Lipoxin A₄ standards. MS/MS analysis further confirmed diagnostic ions at m/z 351.2 (parent ion) and characteristic fragmentation patterns . Structural databases like LMSD provide additional validation using molecular formulas (C20H32O4) and exact mass (336.230060 Da) .
Basic: How does this compound participate in lipid mediator biosynthesis pathways?
Answer:
this compound is a hydrolytic byproduct of leukotriene A₄ (LTA₄) metabolism and a precursor for specialized pro-resolving mediators (SPMs). In human epithelial cells, h15-LOX-2 converts this compound into Lipoxin A₄, a pro-resolving mediator, as demonstrated by chromatographic and spectral alignment with standards . In macrophages, its levels are modulated by curcuminoid derivatives, which inhibit 5-LOX activity and shift lipid mediator production toward protectins (PD1/PDX) . Microbial challenges in lung models show minimal this compound production (<1%), suggesting tissue-specific regulatory mechanisms .
Advanced: How should researchers design experiments to address contradictory reports on this compound’s role in lipid mediator class switching?
Answer:
Conflicting data often arise from concentration-dependent effects or model-specific enzyme expression. For example, low concentrations of curcuminoid 3b enhance 15-LOX-derived SPM precursors (e.g., 15-HETE), while higher concentrations suppress them . To resolve contradictions:
- Control variables : Standardize substrate concentrations (e.g., arachidonic acid levels) and cell type (e.g., macrophages vs. epithelial cells).
- Multi-omics integration : Pair lipidomic profiling (LC-MS/MS) with transcriptomic analysis of LOX/COX enzyme expression.
- Time-course experiments : Monitor mediator kinetics, as seen in ECH challenge studies where HETEs peak at 5 min .
- Cross-validation : Use isotopic labeling (e.g., deuterated standards) to distinguish enzymatic vs. non-enzymatic synthesis .
Advanced: What methodological approaches mitigate data inconsistencies when quantifying this compound in complex biological matrices?
Answer:
Inconsistencies often stem from sample degradation or matrix interference. Key strategies include:
- Rapid quenching : Use cold methanol/acetone to arrest enzymatic activity during sample collection .
- Stable analogs : Employ deuterated this compound as internal standards to correct for extraction losses.
- Chromatographic resolution : Optimize HPLC gradients to separate isomers (e.g., 5S,6R- vs. 5S,6S-DiHETE), which co-elute in polar solvents .
- Multi-detector validation : Combine UV (302 nm for conjugated dienes) with MS/MS for specificity, as shown in h15-LOX-2 studies .
Advanced: How do experimental conditions influence the balance between this compound synthesis and degradation?
Answer:
Environmental factors (e.g., oxidative stress, pH) and genetic perturbations (e.g., ATGL knockdown) significantly alter this compound levels. In cancer cells, ATGL depletion reduces this compound by 40–60%, likely due to impaired lipid droplet hydrolysis and substrate limitation . Conversely, curcuminoids inhibit 5-LOX, reducing this compound synthesis but enhancing COX-2-derived prostaglandins . Experimental design should:
- Modulate lipid storage : Use pharmacological agents (e.g., ATGL inhibitors) or siRNA.
- Monitor redox status : Antioxidants (e.g., glutathione) may stabilize LTA₄ intermediates, reducing hydrolytic byproducts .
- Assess enzyme crosstalk : Co-inhibit LOX/COX pathways to isolate contributions .
Basic: What techniques are optimal for detecting this compound in low-abundance biological samples?
Answer:
High-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) is preferred. For example, in microbial challenge studies, this compound was detected at <1% of total lipid mediators using MRM transitions specific to m/z 351.2 → 115.1 . Enrichment via solid-phase extraction (C18 columns) and derivatization (e.g., pentafluorobenzyl esters) can enhance signal-to-noise ratios .
Advanced: How can researchers reconcile conflicting data on this compound’s pro-inflammatory vs. pro-resolving roles?
Answer:
Context-dependent roles arise from its dual origin (LOX activity vs. LTA₄ hydrolysis) and tissue-specific metabolism. For example:
- Pro-resolving activity : In epithelial cells, h15-LOX-2 converts it to Lipoxin A₄ .
- Pro-inflammatory links : In macrophages, 5-LOX inhibition reduces this compound but elevates COX-2 products .
Methodological recommendations : - Cell-type stratification : Compare immune vs. structural cells.
- Pathway inhibition : Use LOX/COX isoform-specific inhibitors (e.g., zileuton for 5-LOX).
- Functional assays : Couple lipidomics with neutrophil recruitment or phagocytosis assays .
Basic: What are the key structural features distinguishing this compound from its stereoisomers?
Answer:
The 5S,6R configuration confers distinct chromatographic and bioactivity profiles vs. 5S,6S-DiHETE. Structural differentiation relies on:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
- NMR spectroscopy : Analyze coupling constants (e.g., J5,6) and NOE correlations.
- Bioactivity assays : this compound (but not 5S,6S) serves as a Lipoxin A₄ precursor in h15-LOX-2 reactions .
Advanced: How does this compound interact with other lipid mediators in inflammatory resolution?
Answer:
It participates in a "mediator class switch":
- Early inflammation : 5-LOX-derived this compound and LTB₄ dominate.
- Resolution phase : 15-LOX activity shifts production to Lipoxin A₄ and protectins .
Experimental validation : - Temporal lipidomics : Collect serial samples post-stimulation (e.g., 0–60 min).
- Knockout models : Use 15-LOX<sup>−/−</sup> cells to block Lipoxin A₄ synthesis .
Advanced: What statistical approaches are recommended for analyzing this compound’s dose-response variability?
Answer:
Non-linear regression (e.g., sigmoidal curve fitting) and bootstrapping are critical for heterogeneous responses. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
